STING modulator-3

Description

BenchChem offers high-quality STING modulator-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about STING modulator-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

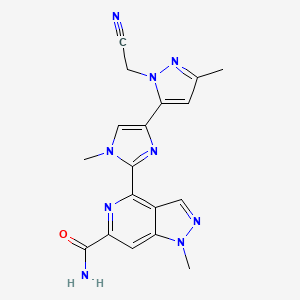

Molecular Formula |

C18H17N9O |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4-[4-[2-(cyanomethyl)-5-methylpyrazol-3-yl]-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C18H17N9O/c1-10-6-15(27(24-10)5-4-19)13-9-25(2)18(23-13)16-11-8-21-26(3)14(11)7-12(22-16)17(20)28/h6-9H,5H2,1-3H3,(H2,20,28) |

InChI Key |

FABUXAHVXJIHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of STING Modulator-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of STING modulator-3, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway. STING modulator-3, identified as an imidazole derivative, demonstrates significant inhibitory activity against the R232 variant of the STING protein. This document details the synthetic route, as described in patent literature, and outlines the key experimental protocols used to determine its binding affinity and functional activity. All quantitative data are presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to STING and its Role in Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.

The canonical STING signaling pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). cGAMP then binds to the STING protein, leading to a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons.

Given its central role in inflammation, aberrant STING activation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of STING is a promising therapeutic strategy for these conditions.

Discovery of STING Modulator-3

STING modulator-3 was identified as a potent STING inhibitor through research focused on imidazole derivatives. The discovery is detailed in the World Intellectual Property Organization patent application WO2022195462, filed by Gajiwala KS, et al., and assigned to Pfizer Inc.[1]. This patent discloses a series of imidazole derivatives as modulators of STING.

Quantitative Data Summary

The primary quantitative data available for STING modulator-3 characterizes its inhibitory potency against the R232 variant of the human STING protein.

| Parameter | Value | Assay | STING Variant | Reference |

| Ki | 43.1 nM | Scintillation Proximity Assay | R232 | [1] |

Synthesis of STING Modulator-3

Disclaimer: The following synthesis is a representative procedure based on the general schemes described in patent WO2022195462. The synthesis of the specific compound "STING modulator-3" may involve proprietary steps not fully disclosed in the public domain.

The synthesis of imidazole-based STING modulators, as described in the patent literature, generally involves a multi-step sequence. A plausible synthetic route is outlined below.

General Synthetic Scheme:

-

Step 1: Formation of the Imidazole Core. This typically involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine source, such as ammonium acetate, in a classic Radziszewski imidazole synthesis or a related multicomponent reaction.

-

Step 2: Functionalization of the Imidazole Ring. Subsequent steps involve the targeted modification of the imidazole core through various organic reactions, such as N-alkylation, N-arylation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired substituents at specific positions of the imidazole ring.

-

Step 3: Final Assembly and Purification. The final step involves the coupling of the functionalized imidazole intermediate with another key building block, followed by purification using standard chromatographic techniques (e.g., column chromatography, HPLC) to yield the final product.

Detailed experimental protocols, including specific reagents, reaction conditions, and purification methods for STING modulator-3, are described within the examples section of patent WO2022195462.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of STING modulator-3.

STING Binding Affinity - Scintillation Proximity Assay (SPA)

This assay is used to determine the binding affinity (Ki) of STING modulator-3 to the STING protein.

-

Principle: SPA is a homogeneous radio-ligand binding assay. A radiolabeled ligand that binds to the target protein (STING) is brought into close proximity to a scintillant-impregnated bead, resulting in a detectable light signal. A non-radiolabeled competitor (STING modulator-3) will displace the radiolabeled ligand, leading to a decrease in the signal.

-

Materials:

-

Recombinant human STING protein (R232 variant)

-

Radiolabeled STING ligand (e.g., [3H]-cGAMP)

-

Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)

-

Anti-STING antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well or 384-well microplates

-

Microplate scintillation counter

-

-

Procedure:

-

Bead Preparation: SPA beads are coated with an anti-STING antibody according to the manufacturer's instructions.

-

Reaction Mixture: In each well of the microplate, the following are added in order:

-

Assay buffer

-

A serial dilution of STING modulator-3 or vehicle control.

-

A fixed concentration of the radiolabeled STING ligand.

-

A fixed concentration of the recombinant STING protein pre-incubated with the antibody-coated SPA beads.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read in a microplate scintillation counter to measure the light emitted from each well.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of STING modulator-3 that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Cellular Assays in THP-1 Cells

THP-1, a human monocytic cell line, is a relevant model for studying innate immune responses as they endogenously express components of the STING pathway.

This assay determines the effect of STING modulator-3 on the activation of IRF-3, a key downstream transcription factor in the STING pathway.

-

Principle: Activation of the STING pathway leads to the phosphorylation of IRF-3. This can be detected by Western blotting using an antibody specific for the phosphorylated form of IRF-3.

-

Materials:

-

THP-1 cells

-

STING agonist (e.g., 2'3'-cGAMP)

-

STING modulator-3

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-IRF-3 (Ser396), anti-total-IRF-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Cell Culture and Treatment: THP-1 cells are cultured to an appropriate density. The cells are then pre-incubated with STING modulator-3 or vehicle control for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 3 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IRF-3, total IRF-3, and a loading control. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the phospho-IRF-3 band is normalized to the total IRF-3 and loading control bands to determine the effect of STING modulator-3 on IRF-3 phosphorylation. The available data indicates that STING modulator-3 has no effect on IRF-3 activation in THP-1 cells[1].

-

This assay measures the effect of STING modulator-3 on the production of the pro-inflammatory cytokine TNF-α.

-

Principle: Activation of the STING pathway can lead to the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

THP-1 cells

-

STING agonist (e.g., 2'3'-cGAMP)

-

STING modulator-3

-

Human TNF-α ELISA kit

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment: THP-1 cells are seeded in a multi-well plate. The cells are pre-treated with various concentrations of STING modulator-3 or a vehicle control for a specified duration (e.g., 1 hour). Following this, the cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP) for an extended period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is carefully collected from each well.

-

ELISA: The concentration of TNF-α in the supernatant is determined using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read on a microplate reader, and the concentration of TNF-α is calculated based on a standard curve. The results will indicate whether STING modulator-3 inhibits STING-mediated TNF-α production. Existing data suggests that STING modulator-3 does not affect TNF-α induction in THP-1 cells[1].

-

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway and the inhibitory action of STING modulator-3.

Experimental Workflow for STING Modulator-3 Characterization

Caption: Workflow for the synthesis and characterization of STING modulator-3.

Conclusion

STING modulator-3 is a novel, patent-disclosed inhibitor of the STING pathway with a nanomolar binding affinity for the R232 STING variant. The available data from cellular assays in THP-1 cells suggest that its mechanism of action may not involve the canonical IRF-3 or TNF-α induction pathways, warranting further investigation into its precise mode of STING inhibition. The synthesis and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field of innate immunity and drug discovery who are interested in the development of STING-targeting therapeutics. Further details on the synthesis and specific assay conditions can be found in patent WO2022195462.

References

In-Depth Technical Guide: STING Modulator-3 Binding Affinity to STING Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of STING modulator-3 to the Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of STING modulator-3 for the STING protein has been determined using a scintillation proximity assay. The inhibitor constant (Ki) represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Target Protein Variant | Assay Type | Ki (nM) |

| STING modulator-3 | R232 STING | Scintillation Proximity Assay | 43.1[1] |

STING Signaling Pathway

The STING protein is a central component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to determining the binding affinity of modulators to the STING protein.

Recombinant STING Protein Expression and Purification

A prerequisite for in vitro binding assays is the availability of purified, recombinant STING protein. The C-terminal domain (CTD) of STING is often used for these assays as it contains the ligand-binding domain.

Objective: To express and purify a soluble form of the human STING protein suitable for binding assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human STING CTD (e.g., amino acids 139-379) with an affinity tag (e.g., N-terminal His-tag)

-

Luria-Bertani (LB) broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Transform the STING expression vector into the E. coli expression strain.

-

Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged STING protein with elution buffer.

-

Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

-

Pool the fractions containing pure STING protein and dialyze against the final storage buffer.

-

Determine the protein concentration and assess purity by SDS-PAGE.

Scintillation Proximity Assay (SPA) for Binding Affinity Determination

The Scintillation Proximity Assay is a homogeneous binding assay that does not require a separation step to distinguish bound from free radioligand. This makes it highly suitable for high-throughput screening.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., STING modulator-3) for the STING protein.

Principle: Recombinant STING protein is captured on SPA beads that contain a scintillant. A radiolabeled ligand with known affinity for STING is added. When the radioligand binds to the STING protein on the bead, the emitted beta particles from the radioisotope are close enough to excite the scintillant, producing a light signal. Unbound radioligand in solution is too far away to excite the scintillant. A non-radiolabeled test compound will compete with the radioligand for binding to STING, leading to a decrease in the light signal.

Materials:

-

Purified, recombinant His-tagged STING protein (R232 variant)

-

Radiolabeled STING ligand (e.g., [³H]-cGAMP)

-

Copper-coated His-Tag Scintillation Proximity Assay (SPA) beads

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

Test compound (STING modulator-3) at various concentrations

-

Microplates (e.g., 96-well or 384-well, white, clear bottom)

-

Microplate scintillation counter

Procedure:

-

Bead-Protein Conjugation:

-

In a microcentrifuge tube, mix the His-tagged STING protein with the copper-coated SPA beads in assay buffer.

-

Incubate for a sufficient time (e.g., 1-2 hours) at room temperature with gentle agitation to allow for the capturing of the protein onto the beads.

-

-

Assay Setup:

-

In the wells of the microplate, add the assay buffer.

-

Add the test compound (STING modulator-3) at a range of concentrations. Include a control with no test compound (total binding) and a control with a high concentration of a known non-radiolabeled STING binder (non-specific binding).

-

Add the radiolabeled STING ligand (e.g., [³H]-cGAMP) to all wells at a concentration below its Kd for STING.

-

Initiate the binding reaction by adding the STING-coated SPA beads to all wells.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for a set period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.

-

Measure the light emission from each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the STING protein.

-

-

References

An In-depth Technical Guide to the STING-IRF3 Activation Pathway and the Role of STING Modulator-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, critical for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to a robust inflammatory response, including the production of type I interferons (IFNs), which are essential for orchestrating antiviral and antitumor immunity. A key downstream effector of STING signaling is the Interferon Regulatory Factor 3 (IRF3), a transcription factor that, upon activation, drives the expression of IFN-β and other IFN-stimulated genes (ISGs).

This guide provides a detailed overview of the canonical STING-IRF3 activation pathway. It also examines the specific compound "STING modulator-3." It is important to note at the outset that, contrary to what its name might imply in a broader context, publicly available data characterize "STING modulator-3" as a potent inhibitor of the STING pathway. Evidence indicates it does not induce the activation of IRF3[1]. This guide will therefore clarify its inhibitory role while providing the broader context of the activation pathway it targets.

The Canonical STING-IRF3 Signaling Pathway

The activation of IRF3 via the STING pathway is a multi-step process involving enzymatic activity, protein trafficking, and post-translational modifications.

Step 1: cGAS Activation and cGAMP Synthesis The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor of double-stranded DNA (dsDNA) in the cytoplasm[2]. Upon binding to dsDNA, cGAS undergoes a conformational change that activates its enzymatic function. It then catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP[2].

Step 2: STING Activation and Trafficking Under basal conditions, STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER)[2]. The 2'3'-cGAMP produced by cGAS binds directly to a pocket in the C-terminal domain of the STING dimer[2]. This binding event induces a significant conformational change in STING, causing it to translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus[2].

Step 3: TBK1 Recruitment and Activation The conformational change and trafficking of STING facilitate the recruitment of TANK-binding kinase 1 (TBK1)[2]. STING oligomerizes, creating a signaling platform that brings multiple TBK1 molecules into close proximity, leading to their trans-autophosphorylation and activation[3][4][5].

Step 4: IRF3 Phosphorylation, Dimerization, and Nuclear Translocation Activated STING serves as a crucial scaffold, recruiting the transcription factor IRF3 to the signaling complex[6][7]. The activated TBK1, now in proximity to IRF3, phosphorylates IRF3 at multiple serine residues in its C-terminal domain, such as Ser386 and Ser396[3][8][9][10]. This phosphorylation event induces a conformational change in IRF3, causing it to dissociate from STING and form homodimers[8][11][12][13]. Dimerization unmasks a nuclear localization signal, leading to the translocation of the activated IRF3 dimer from the cytoplasm into the nucleus[11][13].

Step 5: Transcriptional Activation of Type I IFNs Once in the nucleus, the phosphorylated IRF3 dimer binds to specific DNA sequences known as IFN-stimulated response elements (ISREs) found in the promoters of target genes[10]. This binding, often in concert with other transcription factors like NF-κB, drives the transcription of the gene for IFN-β (IFNB1) and a wide array of other proinflammatory cytokines and ISGs, establishing an antiviral or antitumor state[14].

STING Modulator-3: An Inhibitor of STING

"STING modulator-3" has been identified as a direct inhibitor of the STING protein. Its primary mechanism involves binding to STING and preventing its activation, thereby blocking all downstream signaling events, including the activation of IRF3.

Quantitative Data

The inhibitory potency of STING modulator-3 has been quantified, as summarized in the table below.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| STING modulator-3 | R232 STING | Scintillation Proximity Assay | Ki | 43.1 nM | [1] |

Ki (Inhibition constant) is a measure of the compound's binding affinity to the target.

Furthermore, studies have shown that STING modulator-3 (at a concentration of 10 µM) has no effect on the phosphorylation of IRF3 or the induction of TNF-β in THP-1 cells, confirming its role as an upstream inhibitor of the pathway[1].

Experimental Protocols

The following protocols describe key assays used to investigate the activity of compounds targeting the STING-IRF3 pathway.

STING Binding Assay (Scintillation Proximity Assay)

This assay measures the direct binding of a compound to its target protein. It was used to determine the Ki of STING modulator-3[1].

-

Principle: A radiolabeled ligand with known affinity for STING is incubated with STING-coated SPA beads. When the radioligand binds, it comes into close proximity with the scintillant in the beads, producing light. A test compound that competes for the same binding site will displace the radioligand, leading to a decrease in the light signal.

-

Methodology:

-

Bead Preparation: Couple purified, recombinant STING protein (e.g., R232 variant) to SPA beads.

-

Reaction Setup: In a microplate, combine the STING-coated beads, a constant concentration of a radiolabeled STING ligand (e.g., [3H]-cGAMP), and varying concentrations of the test compound (STING modulator-3).

-

Incubation: Allow the reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).

-

Detection: Measure the light output using a scintillation counter.

-

Data Analysis: Plot the signal against the concentration of the test compound. Calculate the IC50 (the concentration of compound that inhibits 50% of radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

IRF3 Phosphorylation Assay (Western Blot)

This is the most direct method to assess the activation status of IRF3.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A phospho-specific antibody can detect only the phosphorylated (active) form of IRF3.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) and allow them to adhere. Pre-treat cells with various concentrations of the test compound (STING modulator-3) for a defined period (e.g., 1 hour).

-

Stimulation: Add a known STING agonist (e.g., 2'3'-cGAMP) to the media to activate the pathway. Include appropriate negative (vehicle) and positive (agonist only) controls. Incubate for a time sufficient to induce IRF3 phosphorylation (e.g., 1-3 hours)[1].

-

Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., β-actin).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

IRF3 Dimerization Assay (Native PAGE)

This assay distinguishes between the inactive monomeric and active dimeric forms of IRF3.

-

Principle: Native PAGE separates proteins based on their native size, shape, and charge, without denaturing them. This allows for the resolution of the larger IRF3 dimer from the smaller monomer.

-

Methodology:

-

Cell Treatment and Lysis: Treat and stimulate cells as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer (without SDS or reducing agents).

-

Native PAGE: Load the lysates onto a non-denaturing polyacrylamide gel and perform electrophoresis.

-

Transfer and Immunoblotting: Transfer the proteins to a membrane and perform immunoblotting using an antibody against total IRF3.

-

Analysis: The activated, dimeric form of IRF3 will appear as a slower-migrating band compared to the inactive, monomeric form.

-

IFN-β Secretion Assay (ELISA)

This assay quantifies the functional outcome of IRF3 activation: the production and secretion of IFN-β.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses a pair of antibodies to capture and detect a specific protein (in this case, IFN-β) in a liquid sample.

-

Methodology:

-

Cell Treatment: Plate cells, treat with the test compound, and stimulate with a STING agonist as previously described. Allow for a longer incubation period to permit gene transcription, translation, and protein secretion (e.g., 18-24 hours).

-

Collect Supernatant: Carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure:

-

Add the supernatants to a microplate pre-coated with an IFN-β capture antibody.

-

Incubate to allow IFN-β to bind.

-

Wash away unbound material.

-

Add a biotinylated detection antibody specific for IFN-β.

-

Wash and add streptavidin-HRP.

-

Wash and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the concentration of IFN-β in each sample by comparing its absorbance to a standard curve generated with known concentrations of recombinant IFN-β.

-

Conclusion

The cGAS-STING-IRF3 pathway is a central axis of innate immunity, offering significant therapeutic potential for modulating immune responses in cancer and infectious diseases. A thorough understanding of its molecular mechanism is critical for the development of novel agonists and antagonists. While the term "modulator" can be ambiguous, the available scientific data clearly characterize STING modulator-3 as a potent inhibitor that acts directly on the STING protein. Its inhibitory action prevents the downstream phosphorylation and activation of IRF3. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the activity of this and other compounds targeting this vital signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]

- 10. Two new monoclonal antibodies for biochemical and flow cytometric analyses of human interferon regulatory factor-3 activation, turnover, and depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Dimerized phospho-IRF3, IRF7 is transported to the nucleus [reactome.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

The Impact of STING Modulator-3 on TNF-α Signaling: A Technical Guide

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of STING modulator-3 and its interaction with the TNF-α signaling pathway. Contrary to expectations that a modulator of the STING (Stimulator of Interferon Genes) pathway might influence TNF-α production, current evidence indicates that STING modulator-3, a known STING inhibitor, does not affect the downstream signaling cascades that lead to TNF-α induction. This document will first explore the canonical STING signaling pathway and its established crosstalk with NF-κB-mediated TNF-α production. It will then present the available data on STING modulator-3, clarifying its inhibitory role and the reported lack of influence on TNF-β, a closely related cytokine. Finally, this guide will provide detailed experimental protocols relevant to the study of STING and TNF-α signaling for researchers investigating other STING modulators.

The STING Signaling Pathway and its Crosstalk with TNF-α

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[3][4]

The activation of the STING pathway leading to TNF-α production can be summarized as follows:

-

cGAS Activation: Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5]

-

STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER), leading to a conformational change and its translocation.

-

TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: TBK1 phosphorylates both Interferon Regulatory Factor 3 (IRF3) and components of the IκB kinase (IKK) complex. The phosphorylation of IRF3 leads to its dimerization and translocation to the nucleus to induce the expression of type I IFNs.[6] The activation of the IKK complex leads to the degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus.

-

TNF-α Gene Transcription: Nuclear NF-κB binds to the promoter of the TNF-α gene, driving its transcription and subsequent protein secretion.[3][7]

The following diagram illustrates the canonical STING signaling pathway and its branch leading to TNF-α production.

Caption: Canonical STING signaling pathway leading to TNF-α and Type I IFN production.

STING Modulator-3: An Inhibitor with No Reported Impact on TNF Signaling

STING modulator-3 has been identified as an inhibitor of the STING protein.[8][9][10] Specifically, it targets the R232 variant of STING. The key quantitative data available for STING modulator-3 is its inhibitory constant (Ki).

| Compound | Target | Assay Type | Ki (nM) | Source |

| STING modulator-3 | R232 STING | Scintillation proximity assay | 43.1 | MedchemExpress |

Crucially, studies conducted in THP-1 cells, a human monocytic cell line commonly used for immunology research, have shown that STING modulator-3 has no effect on the induction of TNF-β .[8][11][12] TNF-β, also known as lymphotoxin-alpha, shares structural and functional similarities with TNF-α and its production is also regulated by NF-κB. This finding strongly suggests that STING modulator-3 does not impact the NF-κB signaling axis downstream of STING, and therefore would not be expected to affect TNF-α production either. Furthermore, the same studies report no effect on the activation of IRF-3.[8][11]

The logical relationship of STING modulator-3's action is depicted in the following diagram.

Caption: Logical diagram of STING modulator-3's inhibitory action on STING activation.

Experimental Protocols for Assessing STING and TNF-α Signaling

For researchers investigating the effects of other compounds on the STING-TNF-α axis, the following experimental protocols provide a robust framework for analysis.

Cell Culture and Treatment

-

Cell Line: THP-1 cells (ATCC TIB-202) are a suitable model.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation (optional but recommended for enhanced response): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Treatment:

-

Seed cells in appropriate plates (e.g., 96-well for ELISA, 6-well for Western blot or qPCR).

-

Allow cells to adhere and recover (if using PMA).

-

Pre-treat with the test compound (e.g., a potential STING modulator) for a specified time (e.g., 1 hour).

-

Stimulate with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

Quantification of TNF-α Secretion by ELISA

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Centrifuge to remove any cells or debris.

-

Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α based on a standard curve.

-

Analysis of NF-κB Activation by Western Blot

-

Principle: Western blotting is used to detect the phosphorylation of key proteins in the NF-κB signaling pathway, such as p65, or the degradation of IκBα.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Measurement of TNF-α mRNA Expression by RT-qPCR

-

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative expression levels of TNF-α mRNA.

-

Procedure:

-

After treatment, extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

The following diagram outlines a typical experimental workflow for assessing the impact of a compound on STING-mediated TNF-α production.

Caption: Experimental workflow for assessing compound effects on STING-mediated TNF-α production.

Conclusion

References

- 1. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging STING, Batf3 Dendritic Cells, CXCR3 Ligands, and Other Components Related to Innate Immunity to Induce a “Hot” Tumor Microenvironment That Is Responsive to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TNF-β | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

STING Modulator-3: A Technical Overview of a Selective STING Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of selective STING inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a detailed overview of STING modulator-3, a novel selective inhibitor of the STING protein. We will delve into the intricacies of the STING signaling pathway, the mechanism of action of STING modulator-3, its inhibitory properties, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of STING inhibition.

The STING Signaling Pathway

The cGAS-STING pathway is a key signaling cascade of the innate immune system.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] cGAMP then binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][4]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][4] TBK1, in turn, phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][2][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.[2][4]

STING Modulator-3: A Selective Inhibitor

STING modulator-3 is a novel small molecule inhibitor of the STING protein. It has been identified as a potent and selective antagonist of STING-mediated signaling. The development of such inhibitors is a key area of research for the treatment of autoimmune diseases where the STING pathway is chronically activated.[5]

Mechanism of Action

While the precise binding site of STING modulator-3 is yet to be fully elucidated in publicly available literature, its inhibitory profile suggests it may function as a competitive antagonist. This would involve binding to the cGAMP binding pocket on STING, thereby preventing the binding of the endogenous ligand and subsequent activation. Alternatively, it could be an allosteric inhibitor, binding to a site distinct from the cGAMP pocket to lock STING in an inactive conformation.

References

STING Modulator-3: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target specificity and selectivity of STING modulator-3, a recently identified inhibitor of the STING (Stimulator of Interferon Genes) pathway. The information presented herein is compiled from publicly available data, primarily from patent literature, to aid researchers and drug development professionals in their evaluation of this compound.

Introduction to STING and STING Modulator-3

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2] Consequently, modulation of the STING pathway presents a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.

STING modulator-3 has been identified as a potent inhibitor of the STING protein. This guide will focus on its specificity for its intended target and its selectivity against other cellular components and pathways.

Target Specificity of STING Modulator-3

The specificity of a modulator for its target is a crucial determinant of its therapeutic potential and safety profile. The available data on STING modulator-3's interaction with STING is summarized below.

Binding Affinity for STING Variants

STING modulator-3 has been characterized for its binding affinity to the R232 variant of the human STING protein. The R232 variant is one of the common alleles of STING in the human population.[3][4][5]

Table 1: Binding Affinity of STING Modulator-3 for the R232 STING Variant

| Parameter | Value | Assay Method | Reference |

| Ki | 43.1 nM | Scintillation Proximity Assay | [6] |

No publicly available data was found for the binding affinity of STING modulator-3 to other common STING variants such as Wild-Type (WT) or HAQ (R71H-G230A-R293Q).

Selectivity Profile of STING Modulator-3

Selectivity is a measure of a drug's ability to interact with its intended target over other proteins in the proteome. A highly selective compound is less likely to cause off-target effects.

Selectivity Against Downstream STING Signaling

To assess the functional selectivity of STING modulator-3, its effect on the downstream signaling events following STING activation was evaluated. Specifically, its impact on the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the induction of Tumor Necrosis Factor-alpha (TNF-α) was investigated in the human monocytic cell line THP-1.

Table 2: Functional Selectivity of STING Modulator-3 in THP-1 Cells

| Downstream Marker | Effect of STING Modulator-3 (10 µM) | Assay | Reference |

| IRF3 Phosphorylation | No effect | Western Blot or ELISA | [6] |

| TNF-α Induction | No effect | ELISA | [6] |

These results indicate that at a concentration of 10 µM, STING modulator-3 does not independently activate the downstream STING pathway, which is consistent with its role as an inhibitor.[6]

No broad off-target screening data (e.g., against a panel of kinases, G-protein coupled receptors, or other enzymes) for STING modulator-3 was found in the public domain.

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the target of STING modulator-3.

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for Scintillation Proximity Assay (SPA)

The following diagram outlines the general workflow for a Scintillation Proximity Assay used to determine the binding affinity of compounds to a target protein like STING.

Caption: General workflow for a Scintillation Proximity Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information from the available literature.

Scintillation Proximity Assay (SPA) for STING Binding

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the STING protein.

Materials:

-

Recombinant human STING protein (e.g., R232 variant)

-

SPA beads (e.g., Wheat Germ Agglutinin-coated PVT SPA beads)

-

Radiolabeled STING ligand (e.g., [3H]-cGAMP)

-

STING modulator-3 (or other test compounds)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well or 384-well microplates suitable for scintillation counting

-

Microplate scintillation counter

Procedure:

-

Protein Immobilization: Incubate the recombinant STING protein with the SPA beads to allow for immobilization. The exact ratio and incubation time should be optimized based on the protein and bead characteristics.

-

Assay Setup: In a microplate, add the assay buffer.

-

Compound Addition: Add serial dilutions of STING modulator-3 to the wells. Include a control with no compound (for maximum binding) and a control with a high concentration of a known STING binder (for non-specific binding).

-

Radioligand Addition: Add the radiolabeled STING ligand at a concentration below its Kd to all wells.

-

Bead Addition: Add the STING-coated SPA beads to all wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-4 hours), protected from light.

-

Measurement: Measure the scintillation counts in each well using a microplate scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to fit a one-site competition model. The IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.

IRF3 Phosphorylation Assay in THP-1 Cells

This protocol describes the detection of IRF3 phosphorylation in THP-1 cells upon treatment with a test compound.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

STING modulator-3

-

STING agonist (e.g., cGAMP) as a positive control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture THP-1 cells to the desired density in a multi-well plate.

-

Compound Treatment: Treat the cells with STING modulator-3 at the desired concentration (e.g., 10 µM) for a specified time (e.g., 3 hours). Include untreated cells and cells treated with a STING agonist as controls.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRF3 for loading control.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

TNF-α Induction Assay in THP-1 Cells

This protocol describes the measurement of TNF-α secretion from THP-1 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

THP-1 cells

-

Cell culture medium

-

STING modulator-3

-

Lipopolysaccharide (LPS) or a STING agonist as a positive control for TNF-α induction

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with STING modulator-3 (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include untreated cells and cells treated with a known inducer of TNF-α (e.g., LPS or cGAMP) as controls.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA:

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for human TNF-α.

-

Adding the cell supernatants and a standard curve of recombinant human TNF-α.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

Conclusion

STING modulator-3 is a potent inhibitor of the R232 variant of human STING.[6] Functionally, it does not induce downstream signaling through IRF3 phosphorylation or TNF-α production in THP-1 cells, which is consistent with its inhibitory role.[6] However, a comprehensive understanding of its target specificity and selectivity is currently limited by the lack of publicly available data on its binding to other STING variants and its off-target profile against a broader range of cellular proteins. The experimental protocols provided in this guide offer a framework for researchers to further characterize STING modulator-3 and other novel STING modulators. Further investigation into its mechanism of inhibition and in vivo properties is warranted to fully assess its therapeutic potential.

References

- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. The common HAQ STING variant impairs cGAS-dependent antibacterial responses and is associated with susceptibility to Legionnaires’ disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell biological insights into human STING variants [jstage.jst.go.jp]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Inhibition of the R232 STING Variant by STING Modulator-3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the inhibitory action of STING modulator-3 on the R232 variant of the Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the cGAS-STING Pathway and the R232 Variant

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and other inflammatory cytokines, mounting an effective immune response.[1][5]

The human STING gene (TMEM173) is polymorphic, with several variants identified in the population. The R232 variant (containing an arginine at position 232) is the most common allele and is often considered the wild-type.[6][7] Another common variant is H232, which contains a histidine at the same position and has been shown to have a diminished response to cyclic dinucleotides compared to the R232 allele.[8][9] Given the central role of STING in immunity, its modulation by small molecules is a key area of interest for therapeutic development in oncology and autoimmune diseases.

Quantitative Data: STING Modulator-3 Inhibition of R232 STING

STING modulator-3 has been identified as a direct inhibitor of the STING protein. Its inhibitory activity against the common R232 STING variant has been quantified, demonstrating potent binding affinity.

| Compound | Target | Assay Type | Quantitative Metric | Value |

| STING modulator-3 | R232 STING Variant | Scintillation Proximity Assay | Ki (inhibition constant) | 43.1 nM[10][11] |

Note: STING modulator-3 was reported to have no effect on downstream IRF-3 activation or TNF-β induction in THP-1 cells, suggesting its mechanism is direct inhibition of STING itself.[10][11]

STING Signaling Pathway and Point of Inhibition

The cGAS-STING pathway is a multi-step signaling cascade. STING modulator-3 acts as a competitive inhibitor, likely interfering with the binding of the natural ligand, cGAMP, to the STING dimer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Cell biological insights into human STING variants [jstage.jst.go.jp]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

An In-depth Technical Guide to the Function of Novel STING Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function of novel inhibitors targeting the Stimulator of Interferon Genes (STING) pathway. It includes a detailed exploration of the STING signaling cascade, a comparative analysis of the potency of various inhibitors, and detailed protocols for key experimental assays used in their characterization.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[3][4] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3]

During its transit, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][4] STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[1]

Novel STING Inhibitors and their Mechanisms of Action

The development of small molecule inhibitors targeting STING is a promising therapeutic strategy for autoimmune and inflammatory diseases characterized by aberrant STING activation.[4][6] These inhibitors can be broadly classified based on their mechanism of action.

-

CDN-Binding Pocket Antagonists: These inhibitors, such as SN-011, directly compete with the endogenous ligand 2'3'-cGAMP for binding to the cyclic dinucleotide (CDN) binding pocket of STING.[7] By occupying this site, they lock STING in an inactive conformation, preventing its oligomerization and downstream signaling.[7][8]

-

Covalent Modifiers: Inhibitors like H-151 and C-176 act by covalently modifying specific cysteine residues (e.g., Cys91) in the transmembrane domain of STING.[6] This modification interferes with the palmitoylation of STING, a critical post-translational modification required for its proper trafficking and activation.[6][9]

-

Oligomerization Blockers: A newer class of inhibitors, including BB-Cl-amidine, prevents the oligomerization of STING, a crucial step for the recruitment and activation of TBK1.[10] These compounds have been shown to modify Cys148, thereby inhibiting the formation of higher-order STING complexes.[10]

Quantitative Analysis of STING Inhibitor Potency

The efficacy of novel STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.[11] These values are determined through various cellular assays, such as reporter gene assays or by measuring the expression of STING-dependent genes.

| Inhibitor | Target | Cell Type | Assay | IC50 (nM) | Reference |

| SN-011 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 127.5 | [8] |

| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 107.1 | [8] | |

| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFNB expression | 502.8 | [8] | |

| H-151 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 138 | [8] |

| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 109.6 | [8] | |

| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFNB expression | 134.4 | [8] | |

| Compound 11 | Human STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |

| Mouse STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] | |

| Compound 27 | Human STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |

| Mouse STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |

Key Experimental Protocols

The characterization of novel STING inhibitors relies on a suite of robust cellular and biochemical assays. Below are detailed protocols for three essential experiments.

STING Reporter Gene Assay

This assay quantitatively measures the activation of the STING pathway by monitoring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter.[12][13][14]

Materials:

-

HEK293T or THP-1 cells stably expressing a STING-responsive reporter construct (e.g., ISRE-luciferase).[13][15]

-

Cell culture medium and supplements.

-

Novel STING inhibitor and a known STING agonist (e.g., 2'3'-cGAMP).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a white, clear-bottom 96-well plate at a density of ~40,000 cells per well and incubate overnight.[15]

-

Prepare serial dilutions of the novel STING inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the inhibitor dilutions. Incubate for 1 hour at 37°C.[15]

-

Prepare a solution of the STING agonist at a concentration known to induce a robust response.

-

Add the agonist to the inhibitor-treated wells and to positive control wells (agonist only). Include negative control wells (vehicle only).

-

Allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.[15]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16]

Materials:

-

Cells expressing the target protein (STING).

-

Novel STING inhibitor.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Thermocycler.

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Antibody specific for STING.

Procedure:

-

Culture cells to confluency and treat with the novel STING inhibitor or vehicle control for a specified time.[18]

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermocycler for 3 minutes to induce protein denaturation.[19]

-

Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[18]

-

Transfer the supernatant containing the soluble proteins to a new tube.

-

Analyze the amount of soluble STING in each sample by Western blotting using a STING-specific antibody.[16]

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[20]

Immunoprecipitation and Western Blotting for STING Pathway Components

This method is used to assess the effect of an inhibitor on key post-translational modifications and protein-protein interactions within the STING pathway, such as the phosphorylation of STING and IRF3, and STING oligomerization.[21][22]

Materials:

-

Cells (e.g., THP-1 monocytes or BMDMs).

-

Novel STING inhibitor and STING agonist.

-

Cell lysis buffer.

-

Antibodies for immunoprecipitation (e.g., anti-STING).

-

Protein A/G magnetic beads.

-

Primary antibodies for Western blotting (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-STING, anti-TBK1, anti-IRF3).

-

Secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Plate cells and allow them to adhere or stabilize.

-

Pre-treat the cells with the novel STING inhibitor or vehicle for 1 hour.[10]

-

Stimulate the cells with a STING agonist for a short period (e.g., 1-3 hours).

-

Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.[23]

-

Clear the cell lysates by centrifugation.

-

For Immunoprecipitation (to detect protein interactions): a. Pre-clear the lysate with protein A/G beads. b. Incubate a portion of the lysate with an antibody against the protein of interest (e.g., STING) overnight at 4°C.[23] c. Add protein A/G beads to pull down the antibody-protein complexes. d. Wash the beads several times to remove non-specific binders. e. Elute the bound proteins from the beads by boiling in sample buffer.

-

For Western Blotting: a. Separate the proteins from the whole-cell lysates or immunoprecipitated samples by SDS-PAGE. For detecting STING oligomerization, use non-reducing SDS-PAGE.[24] b. Transfer the proteins to a PVDF membrane.[25] c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).[25] d. Incubate the membrane with primary antibodies against the phosphorylated or total forms of STING, TBK1, and IRF3. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylation of STING pathway components or a decrease in STING oligomers in the inhibitor-treated samples indicates effective pathway inhibition.[22]

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. childrenshospital.org [childrenshospital.org]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. invivogen.com [invivogen.com]

- 14. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

Preliminary characterization of "STING modulator-3"

An In-depth Technical Guide on the Preliminary Characterization of "STING Modulator-3"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimulator of Interferon Genes (STING) is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The cGAS-STING pathway, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor and anti-viral immunity. However, aberrant STING activation is also implicated in various autoimmune and inflammatory diseases. Consequently, the development of STING modulators, both agonists and antagonists, is of significant therapeutic interest.

"STING modulator-3" has been identified as a potent inhibitor of the STING protein. This technical guide provides a summary of the preliminary characterization of this molecule, presenting the available quantitative data, representative experimental protocols for its evaluation, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the reported biochemical potency of "STING modulator-3".

| Compound | Target | Assay Type | Ki (nM) | Reference |

| STING modulator-3 | R232 STING | Scintillation Proximity Assay | 43.1 | [1] |

Cellular Activity Summary

The following table summarizes the reported cellular activity of "STING modulator-3" in the human monocytic cell line, THP-1.

| Cell Line | Assay | Compound Concentration | Incubation Time | Result | Reference |

| THP-1 | IRF-3 Phosphorylation | 10 µM | 3 hours | No effect observed | [1] |

| THP-1 | TNF-α Induction | 10 µM | 24 hours | No effect observed | [1] |

Experimental Protocols

The specific experimental protocols used for the characterization of "STING modulator-3" are detailed in the patent WO2022195462, which is not publicly available in its full text. The following are representative, detailed protocols for the types of assays typically used to characterize STING inhibitors.

1. Scintillation Proximity Assay (SPA) for STING Binding

This is a representative protocol for determining the binding affinity of a compound to the STING protein.

-

Principle: SPA is a homogeneous assay technology that measures the binding of a radiolabeled ligand to a target protein immobilized on scintillant-containing beads. When the radioligand binds to the target, it comes into close proximity with the scintillant, leading to light emission that is detected by a scintillation counter. Unbound radioligand in solution is too far from the beads to elicit a signal.

-

Materials:

-

Recombinant human STING protein (e.g., C-terminal domain of the R232 variant) with a tag for immobilization (e.g., 6xHis).

-

SPA beads coated with a molecule that captures the tagged protein (e.g., Nickel-coated YSi SPA beads for His-tagged proteins).

-

Radiolabeled STING ligand (e.g., [³H]-cGAMP).

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.4).

-

Microplates (e.g., 384-well white, opaque plates).

-

Test compound ("STING modulator-3") serially diluted in assay buffer.

-

-

Procedure:

-

Add the assay buffer, SPA beads, and recombinant STING protein to the wells of the microplate.

-

Incubate for 1 hour at room temperature to allow the protein to bind to the beads.

-

Add the test compound at various concentrations.

-

Add the radiolabeled STING ligand to all wells at a final concentration close to its Kd.

-

Seal the plate and incubate for 2-4 hours at room temperature to reach binding equilibrium.

-

Measure the light output from each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

2. Western Blot for IRF-3 Phosphorylation in THP-1 Cells

This protocol describes a method to assess the effect of a STING inhibitor on the phosphorylation of IRF3, a key downstream event in the STING signaling pathway.

-

Principle: Western blotting is used to detect the phosphorylated form of IRF3 (p-IRF3) in cell lysates. A decrease in the p-IRF3 signal in the presence of a STING agonist and the test compound, compared to the agonist alone, indicates inhibition of the STING pathway.

-

Materials:

-

THP-1 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

STING agonist (e.g., cGAMP).

-

Test compound ("STING modulator-3").

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3 or a loading control like β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate THP-1 cells and allow them to adhere and differentiate if necessary (e.g., with PMA).

-

Pre-treat the cells with "STING modulator-3" (e.g., at 10 µM) for 1-2 hours.

-

Stimulate the cells with a STING agonist (e.g., cGAMP) for the indicated time (e.g., 3 hours). Include appropriate controls (untreated, agonist alone).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-